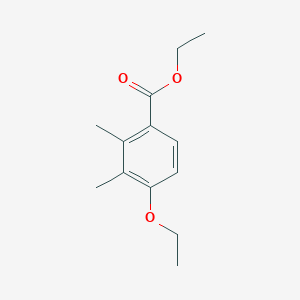![molecular formula C15H20N6O2S B14021600 4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a guanidino group, and a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Guanidino Group: The guanidino group is introduced through the reaction of the pyrimidine derivative with guanidine hydrochloride in the presence of a base.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides, pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with similar structural features but lacking the sulfonamide moiety.
Benzenesulfonamide: A simpler sulfonamide compound without the pyrimidine ring.
4,6-Dimethyl-2-pyrimidone: A pyrimidine derivative with a ketone group instead of the guanidino group.
Uniqueness
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is unique due to the combination of its pyrimidine ring, guanidino group, and benzenesulfonamide moiety
Eigenschaften
Molekularformel |
C15H20N6O2S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-sulfamoylphenyl)ethyl]guanidine |
InChI |
InChI=1S/C15H20N6O2S/c1-10-9-11(2)20-15(19-10)21-14(16)18-8-7-12-3-5-13(6-4-12)24(17,22)23/h3-6,9H,7-8H2,1-2H3,(H2,17,22,23)(H3,16,18,19,20,21) |
InChI-Schlüssel |
BNRHJMJGPCLOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



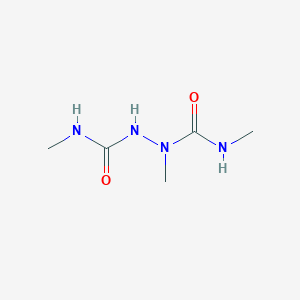
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
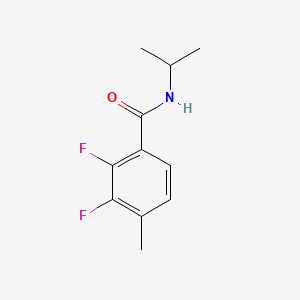

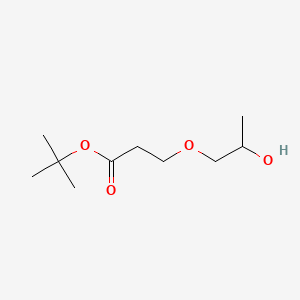


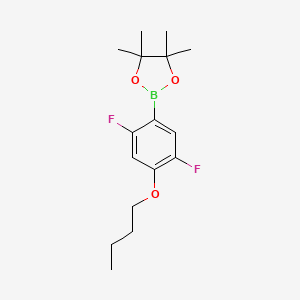
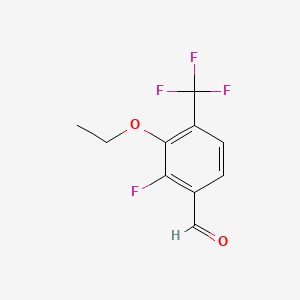
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)

